molecular formula C24H27N3O4 B1233509 Fezolamine fumarate CAS No. 80410-37-3

Fezolamine fumarate

Cat. No.: B1233509
CAS No.: 80410-37-3
M. Wt: 421.5 g/mol
InChI Key: ASDTZBJQJPTXLA-WLHGVMLRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Fezolamine fumarate is synthesized through a series of chemical reactions involving the formation of the pyrazole ring and subsequent functionalization. The key steps include:

    Formation of the pyrazole ring: This involves the reaction of hydrazine with a diketone to form the pyrazole core.

    Functionalization: The pyrazole core is then functionalized with phenyl groups and a dimethylamino propyl chain.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Fezolamine fumarate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Comparison with Similar Compounds

    Imipramine: A tricyclic antidepressant with similar reuptake inhibition properties but more pronounced side effects.

    Amitriptyline: Another tricyclic antidepressant with a broader spectrum of action but higher anticholinergic side effects.

    Bupropion: A nontricyclic antidepressant with a different mechanism of action, primarily inhibiting dopamine and norepinephrine reuptake.

Uniqueness of Fezolamine Fumarate: this compound is unique due to its selective inhibition of serotonin reuptake with minimal anticholinergic and cardiovascular side effects . This makes it a promising candidate for further development as an antidepressant with a better safety profile compared to traditional tricyclic antidepressants.

Properties

CAS No.

80410-37-3

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-(3,4-diphenylpyrazol-1-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C20H23N3.C4H4O4/c1-22(2)14-9-15-23-16-19(17-10-5-3-6-11-17)20(21-23)18-12-7-4-8-13-18;5-3(6)1-2-4(7)8/h3-8,10-13,16H,9,14-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ASDTZBJQJPTXLA-WLHGVMLRSA-N

Isomeric SMILES

CN(C)CCCN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

SMILES

CN(C)CCCN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN(C)CCCN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Synonyms

fezolamine
fezolamine fumarate

Origin of Product

United States

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